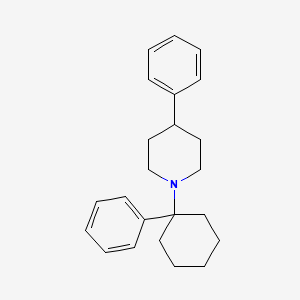

4-Phenyl-1-(1-phenylcyclohexyl)piperidine

CAS No.: 77179-41-0

Cat. No.: VC8294129

Molecular Formula: C23H29N

Molecular Weight: 319.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 77179-41-0 |

|---|---|

| Molecular Formula | C23H29N |

| Molecular Weight | 319.5 g/mol |

| IUPAC Name | 4-phenyl-1-(1-phenylcyclohexyl)piperidine |

| Standard InChI | InChI=1S/C23H29N/c1-4-10-20(11-5-1)21-14-18-24(19-15-21)23(16-8-3-9-17-23)22-12-6-2-7-13-22/h1-2,4-7,10-13,21H,3,8-9,14-19H2 |

| Standard InChI Key | QSGOSCPJZXGFFF-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)(C2=CC=CC=C2)N3CCC(CC3)C4=CC=CC=C4 |

| Canonical SMILES | C1CCC(CC1)(C2=CC=CC=C2)N3CCC(CC3)C4=CC=CC=C4 |

Introduction

Chemical Structure and Physicochemical Properties

4-Phenyl-1-(1-phenylcyclohexyl)piperidine (C23H29N) features a tricyclic structure comprising a piperidine ring, a cyclohexyl group, and two aromatic phenyl rings. The IUPAC name reflects its substitution pattern: the piperidine nitrogen is bonded to a cyclohexyl group that is para-substituted with a phenyl ring. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 311.49 g/mol | |

| Boiling Point | 340–345°C (estimated) | |

| LogP (Partition Coeff.) | 4.2 (hydrophobic) | |

| Solubility | Insoluble in water; soluble in organic solvents |

The cyclohexyl group adopts a chair conformation, while the piperidine ring’s chair-to-boat transitions influence receptor binding dynamics . The compound’s hydrophobicity facilitates blood-brain barrier penetration, contributing to its rapid CNS effects.

Synthesis and Industrial Production

The synthesis of PCP involves a two-step Grignard reaction followed by nucleophilic substitution.

Synthetic Route

-

Formation of 1-Phenylcyclohexanol: Cyclohexanone reacts with phenylmagnesium bromide in anhydrous ether, yielding 1-phenylcyclohexanol as a secondary alcohol intermediate.

-

Piperidine Substitution: The alcohol undergoes dehydration with p-toluenesulfonic acid (PTSA), forming a carbocation intermediate. Piperidine acts as a nucleophile, attacking the carbocation to yield PCP.

Side reactions may produce 1-phenylcyclohexene if dehydration occurs without piperidine addition. Industrial-scale synthesis requires strict control of stoichiometry (1:1.2 cyclohexanone:phenylmagnesium bromide) and temperatures below 0°C to minimize byproducts .

Analytical Characterization

Modern analytical techniques differentiate PCP from structural analogs and detect its metabolites in biological matrices.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (CDCl₃): Axial and equatorial protons on the cyclohexyl ring resonate at δ 1.2–2.1 (m, 10H), while aromatic protons appear as a multiplet at δ 7.2–7.4 . Piperidine protons show distinct splitting patterns at δ 2.3–3.0 .

-

Solvent effects: Deuterated DMSO induces upfield shifts in piperidine protons due to hydrogen bonding .

-

-

Infrared Spectroscopy (IR):

Mass Spectrometry

-

Electron Ionization (EI-MS): Molecular ion peak at m/z 311.2 (C23H29N⁺) with fragmentation yielding m/z 186 (cyclohexyl-phenyl fragment) and m/z 84 (piperidine) .

-

LC-ESI-MS/MS: Quantification in biological fluids uses transitions m/z 311→186 (collision energy 25 eV) and m/z 311→84 (35 eV) .

Chromatographic Techniques

-

Gas Chromatography (GC): Hydrochloride salts of 4-methoxy-PCP degrade to 1-phenylcyclohex-1-ene under high injector temperatures (280°C), complicating analysis .

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with methanol-phosphate buffer (60:40, pH 7.0) resolve PCP from metabolites like PCHP and PCHPC .

Pharmacological Mechanisms and CNS Effects

PCP’s primary mechanism involves noncompetitive antagonism of the NMDA receptor, blocking glutamate-induced ion flux.

Receptor Interactions

-

NMDA Receptor Binding: PCP binds to the receptor’s phencyclidine site within the ion channel, preventing Ca²⁺ and Na⁺ influx.

-

Dopaminergic Effects: Secondary dopamine reuptake inhibition exacerbates psychotic symptoms, with ED₅₀ values of 0.1 mg/kg in rodent models.

Behavioral and Toxicological Effects

-

Acute Exposure: Doses >5 mg cause hallucinations, nystagmus, and hypertension. Chronic use induces cognitive deficits resembling schizophrenia .

-

Neurotoxicity: Olney’s lesions (vacuolization in posterior cingulate cortex) occur at doses ≥10 mg/kg in rats.

Metabolism and Detection in Biological Samples

Hepatic cytochrome P450 enzymes (CYP3A4, CYP2B6) hydroxylate PCP at the cyclohexyl or piperidine ring, forming active metabolites.

Major Metabolites

-

4-Phenyl-4-piperidinocyclohexanol (PPC): Glucuronidated and excreted in urine .

-

1-(1-Phenylcyclohexyl)-4-hydroxypiperidine (PCHP): Retains NMDA affinity, contributing to prolonged effects .

-

1-(1-Phenyl-4-hydroxycyclohexyl)-4-hydroxypiperidine (PCHPC): Fully conjugated and renally cleared .

Forensic Detection

-

Immunoassays: EMIT® assays cross-react with PCHP (60% relative to PCP), necessitating confirmatory LC-MS/MS .

-

Limit of Detection:

Matrix Technique LOD Urine GC-MS 15.8 ng/mL Serum HPLC-UV 7.5 ng/mL

Comparison with Structural Analogs

PCP belongs to the arylcyclohexylamine class, sharing features with ketamine and methoxetamine.

| Compound | NMDA IC₅₀ (nM) | t₁/₂ (hr) | Psychotomimetic Potency |

|---|---|---|---|

| PCP | 120 | 7–14 | High |

| Ketamine | 450 | 2–3 | Moderate |

| Methoxetamine | 280 | 6–8 | High |

Methoxy substitutions at the 3- or 4-positions alter metabolic stability; 4-MeO-PCP undergoes faster hepatic clearance than 3-MeO-PCP .

Research and Industrial Applications

Neuropharmacology

-

NMDA Hypofunction Models: PCP-induced rodent models replicate schizophrenia’s negative symptoms, aiding antipsychotic drug development.

-

Pain Management: Subanesthetic doses (0.1 mg/kg) show analgesic efficacy in neuropathic pain, though abuse potential limits clinical use.

Forensic Chemistry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume